REACTION_SMILES
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[C:2]([c:3]1[cH:4][cH:5][n:6][cH:7][cH:8]1)(=[O:9])[Cl:10].[CH3:11][CH2:12][N:13]([CH2:14][CH3:15])[CH2:16][CH3:17].[Cl:18][CH2:19][Cl:20].[ClH:1].[F:21][C:22]([c:23]1[cH:24][c:25]([NH2:26])[cH:27][cH:28][cH:29]1)([F:30])[F:31].[OH2:32]>>[C:2]([c:3]1[cH:4][cH:5][n:6][cH:7][cH:8]1)(=[O:9])[NH:26][c:25]1[cH:24][c:23]([C:22]([F:21])([F:30])[F:31])[cH:29][cH:28][cH:27]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(C(F)(F)F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(Nc1cccc(C(F)(F)F)c1)c1ccncc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |